molecular formula C12H14N2O B6461079 6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2549012-84-0

6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B6461079
CAS No.: 2549012-84-0
M. Wt: 202.25 g/mol
InChI Key: POZDELLZZRYUBF-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one ( 2549012-84-0) is a high-purity chemical reagent with a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol . This compound belongs to the azaindole category of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry due to their good biological and medicinal value, serving as the core structure in various pharmacologically active agents . The pyrrolo[2,3-c]pyridin-7-one core, a 7-azaindole derivative, is a key biological isostere of indole, a molecular unit that plays a significant role in many drug discovery programs . While specific biological data for this exact molecule is limited in the public domain, its structural features make it a valuable intermediate for exploring novel therapeutic agents. Research into analogous compounds containing the cyclopropylmethyl moiety and azaindole scaffold has shown their potential application in developing ligands for central nervous system (CNS) targets, such as dopamine D3 receptor antagonists . The incorporation of conformationally restricted groups, like the cyclopropylmethyl unit, is a established strategy in medicinal chemistry to probe structure-activity relationships and engender novel pharmacological profiles, including allosteric interactions at target receptors . This compound is intended for research purposes only and is not for diagnostic, therapeutic, or other human uses.

Properties

IUPAC Name

6-(cyclopropylmethyl)-1-methylpyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-13-6-4-10-5-7-14(8-9-2-3-9)12(15)11(10)13/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZDELLZZRYUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent quality and yield. Purification steps, including crystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has been studied for its potential biological activity. It may interact with specific enzymes or receptors, offering insights into biochemical pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism can vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The pyrrolo[2,3-c]pyridin-7-one core (C7H6N2O, MW 134.14) serves as the foundation for derivatives. Key substitutions and their effects are compared below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 6-(Cyclopropylmethyl), 1-Me C11H13N2O* 193.24* Hypothesized enhanced lipophilicity
1,5-Dimethyl derivative 1-Me, 5-Me C9H10N2O 162.19 Catalogued as life science product
2-Methyl derivative 2-Me C8H8N2O 148.16 Synonym: 7-Hydroxy-2-methyl-6-azaindole
6-Methyl-4-(2-phenoxyphenyl) derivative 6-Me, 4-(2-phenoxyphenyl) C20H16N2O2 316.36 Ligand in crystallography studies
6-Bromo-1-tosyl derivative 6-Br, 1-tosyl C15H14BrN2O3S 389.25 Intermediate for Suzuki coupling
1-Benzyl derivative 1-Benzyl C14H12N2O 224.26 Commercial availability, no bioactivity data

*Calculated based on core structure and substituents.

Pharmacological Relevance

  • Bcl-xL Inhibition : Derivatives like 6,7-dihydro-5H-pyrido[2,3-c]pyridazines (structurally related) act as pro-apoptotic agents in cancer therapy .
  • Epigenetic Targets : Analogues such as 6-methyl-4-(3-(morpholine-4-carbonyl)phenyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one inhibit BET bromodomains, critical in transcriptional regulation .

Biological Activity

6-(Cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol. This compound has garnered attention in biological research due to its potential therapeutic applications. Its unique structure allows for interactions with specific biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its effects on cancer cell lines and its potential as a drug candidate.

The compound is believed to exert its effects through interactions with specific enzymes or receptors. It may modulate the activity of these targets, influencing various biochemical pathways. The exact mechanism can vary based on the biological context.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
  • IC50 Values : In studies involving various cancer cell lines such as HCT-15 and MDA-MB-468, the compound demonstrated IC50 values ranging from 80 nM to 200 nM, indicating potent antiproliferative effects .
Cell LineIC50 (nM)
HCT-1580 - 200
MDA-MB-468100 - 200
HeLa100

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing the biological activity of pyrrolopyridine derivatives. Variations in substitution patterns significantly affect the potency and selectivity of the compound against different biological targets .

Case Studies

  • In Vitro Studies : A study reported that at its IC50 concentration, the compound increased apoptotic markers such as caspase-3 and p53 in treated cancer cells compared to controls. This suggests that it may induce apoptosis through intrinsic pathways .
  • Mechanistic Insights : Another investigation into the mechanism revealed that the compound could inhibit tubulin polymerization, a critical process for cancer cell division. This was evidenced by comparative analyses with known inhibitors like colchicine .

Q & A

Q. What are the recommended synthetic routes for 6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one, and how can yield and purity be optimized?

The synthesis of pyrrolo[2,3-c]pyridine derivatives typically involves multistep reactions, including cyclization, alkylation, and functional group modifications. For example, Suzuki-Miyaura coupling has been employed for analogous compounds to introduce aryl/heteroaryl substituents . Key steps for optimization include:

  • Reagent selection : Use Pd catalysts (e.g., XPhos G2) and ligands (XPhos) to enhance cross-coupling efficiency .
  • Purification : Advanced techniques like continuous flow reactors and preparative HPLC improve purity (>95%) .
  • Yield enhancement : Reaction temperature control (e.g., 80–100°C for cyclization) and stoichiometric adjustments (e.g., 1.2 equivalents of coupling partners) minimize side products .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

Structural validation relies on complementary techniques:

  • X-ray crystallography : Resolves the bicyclic pyrrolopyridinone core and substituent positioning (e.g., cyclopropylmethyl group at C6) .
  • NMR spectroscopy : 1H/13C NMR confirms methyl and cyclopropylmethyl substituents via characteristic shifts (e.g., δ 1.0–1.2 ppm for cyclopropane protons) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., calculated vs. observed m/z for C14H15N2O) .

Advanced Research Questions

Q. What biological targets are associated with this compound, and how does its mechanism of action compare to related analogs?

The compound’s pyrrolo[2,3-c]pyridine scaffold is implicated in targeting epigenetic regulators and apoptosis-related proteins:

  • Bromodomains : Structural analogs (e.g., 6-methyl derivatives) bind BRD9, disrupting acetyl-lysine recognition in cancer models .
  • Bcl-xL inhibition : Related pyrrolo[2,3-c]pyridazines act as pro-apoptotic agents by inhibiting Bcl-xL, a key anti-apoptotic protein .
  • Kinase interactions : Analogous compounds (e.g., 4-chloro-pyrrolopyrimidines) inhibit kinases like JAK2, suggesting potential for structure-activity relationship (SAR) studies .

Q. How do structural modifications (e.g., substituents at C6 or C1) influence binding affinity and selectivity?

SAR studies highlight critical modifications:

  • C6 substituents : Cyclopropylmethyl groups enhance metabolic stability compared to aliphatic chains (e.g., but-3-en-1-yl in PDB 5I40) .
  • C1 methylation : Methyl groups at N1 improve solubility in DMSO while retaining binding to bromodomains (e.g., ΔΔG = -2.3 kcal/mol for BRD9) .
  • C4 aryl groups : Electron-withdrawing groups (e.g., 3-chlorophenyl) increase potency in enzyme inhibition assays (IC50 < 100 nM) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., Bcl-xL vs. kinase inhibition) may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Orthogonal assays : Validate apoptosis induction (e.g., caspase-3 activation) alongside target-specific assays (e.g., Bcl-xL binding) .
  • Crystallographic analysis : Compare binding modes in PDB structures (e.g., 5I40 vs. 8NJ) to identify off-target interactions .

Q. How does the compound’s stability under physiological conditions impact in vitro/in vivo studies?

Stability assessments are critical for translational research:

  • pH stability : Test solubility and degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) quantify CYP450-mediated degradation (t1/2 > 60 min preferred) .
  • Photostability : UV-Vis spectroscopy monitors degradation under light exposure (λmax = 254 nm) .

Methodological Guidance

Q. What computational tools are recommended for predicting binding modes and optimizing derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with Bcl-xL or bromodomains .
  • MD simulations : GROMACS or AMBER assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Machine learning (e.g., Random Forest) links substituent properties (ClogP, PSA) to activity .

Q. How are purity and enantiomeric excess (ee) ensured during synthesis?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (ee > 98%) .
  • Recrystallization : Solvent mixtures (e.g., EtOAc/hexane) remove diastereomeric impurities .

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